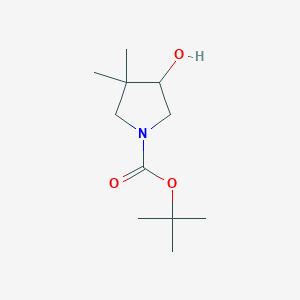

Tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-8(13)11(4,5)7-12/h8,13H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAFFVWCMNEYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874664-83-1 | |

| Record name | tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate (CAS Number: 1874664-83-1) is a chemical compound with a molecular formula of and a molecular weight of 215.29 g/mol. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, including neuroprotective effects and enzyme inhibition. This article reviews the biological activity of this compound, highlighting relevant case studies, research findings, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate |

| PubChem CID | 121207279 |

| EC Number | 887-275-8 |

Neuroprotective Effects

A significant area of research has focused on the neuroprotective properties of tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate. In vitro studies have demonstrated that derivatives of pyrrolidine can reduce neuronal apoptosis under oxidative stress conditions. The proposed mechanism involves modulation of the MAPK signaling pathway, which is critical for cell survival and apoptosis regulation.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with the degradation of acetylcholine, a neurotransmitter involved in learning and memory. Moderate inhibition of AChE activity suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Case Studies

-

Neuroprotective Activity

- Study Overview : Investigated the effects of various pyrrolidine derivatives on neuronal cells.

- Findings : The compound exhibited a reduction in oxidative stress-induced apoptosis in neuronal cells.

- Mechanism : Modulation of MAPK signaling pathways was implicated in the protective effects observed.

-

Enzyme Inhibition

- Study Overview : Assessed the inhibition of AChE by tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate.

- Findings : The compound showed moderate AChE inhibition, indicating its potential as a therapeutic agent for cognitive enhancement in neurodegenerative diseases.

Synthesis and Applications

The synthesis of tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate typically involves:

- Starting Materials : 3,4-dimethylpyrrolidine and tert-butyl chloroformate.

- Reaction Conditions : Conducted under basic conditions using triethylamine as a catalyst.

- Purification Techniques : Column chromatography is employed to achieve high purity and yield.

This compound serves as an important intermediate in organic synthesis and medicinal chemistry, particularly for developing pharmaceuticals targeting neurological disorders.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate serves as a crucial intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reactions, such as:

- Esterification : The hydroxyl group can participate in esterification reactions, forming esters that are valuable in pharmaceuticals and agrochemicals.

- Amidation : This compound can be used to synthesize amides, which are important in drug development.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it valuable in drug design. Notable applications include:

- Lead Compound Development : It can be used as a lead compound for designing drugs targeting neurological disorders due to its ability to modulate enzyme activities.

- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes, such as acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease by enhancing cholinergic transmission.

Biological Research

In biological studies, this compound acts as a probe to investigate enzyme mechanisms and protein-ligand interactions. Its unique structure facilitates:

- Enzyme Mechanism Studies : The hydroxyl group enhances binding affinity to target proteins, allowing for detailed studies of enzyme-substrate interactions.

- Neuroprotective Effects : Emerging research suggests that derivatives of this compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage.

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of pyrrolidine derivatives similar to tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate. Results indicated that these compounds could reduce neuronal apoptosis under oxidative stress conditions by modulating the MAPK signaling pathway.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of AChE by this compound. It demonstrated moderate inhibition of AChE activity, suggesting its potential application in enhancing cholinergic transmission for Alzheimer's disease treatment.

Applications in Industry

In industrial settings, tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate is employed in producing specialty chemicals and materials due to its stability and reactivity. Its use in manufacturing processes contributes to developing innovative products across various sectors.

Comparison with Similar Compounds

Tert-butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate (CAS 1369146-35-9)

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

- Key Differences: Replacement of the hydroxyl group with an amino group (–NH₂) enhances nucleophilicity, making this compound a versatile intermediate for forming amides or imines. The amino derivative is widely used in peptide synthesis and heterocyclic chemistry.

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4)

- Molecular Formula: C₁₁H₁₇F₂NO₃ (estimated)

- Key Differences : Introduction of two fluorine atoms at the 3-position and a hydroxymethyl group at the 4-position increases electronegativity and polarity. Fluorination often improves metabolic stability in pharmaceuticals, while the hydroxymethyl group offers a site for further functionalization .

Trans-tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

- This stereochemistry may affect binding affinity in enzyme inhibitors or receptor ligands .

Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)

- Molecular Formula: C₁₁H₁₈F₃NO₃

- Key Differences : The trifluoromethyl (–CF₃) group at the 3-position introduces strong electron-withdrawing effects, enhancing resistance to oxidative degradation. The stereospecific hydroxy and methyl groups (3R,4S configuration) suggest utility in asymmetric synthesis or chiral drug development .

Structural and Application Insights

Notable Trends:

- Fluorination : Fluorinated analogs (e.g., CAS 2607831-43-4 and 1052713-78-6) exhibit enhanced stability and bioavailability, critical for drug design .

- Stereochemistry : Trans-configurations (e.g., ) and chiral centers (e.g., ) highlight the importance of spatial arrangement in biological activity.

- Functional Group Flexibility: Hydroxyl and amino groups enable diverse derivatization pathways, while tert-butyl protection allows controlled deprotection .

Q & A

Q. What are the standard synthetic protocols for tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen. Key steps include:

- Reaction Conditions : Use dichloromethane (DCM) as a solvent at 0–20°C with catalysts like DMAP (4-dimethylaminopyridine) and triethylamine (TEA) to facilitate carbamate formation .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is employed to isolate the product.

- Yield Optimization : Adjust stoichiometric ratios of reagents and monitor reaction progress via TLC or LC-MS.

Q. How should researchers characterize tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate using spectroscopic methods?

Methodological Answer: Characterization involves:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the pyrrolidine ring (δ 1.2–3.5 ppm) and tert-butyl group (δ 1.4 ppm, singlet).

- ¹³C NMR : Confirm carbonyl (C=O) at ~155 ppm and quaternary carbons in the tert-butyl group .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- Additional Techniques : IR spectroscopy for hydroxyl (O-H) stretching (~3200–3600 cm⁻¹) .

Q. What safety protocols are recommended for handling tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection in poorly ventilated areas .

- Storage : Store as a light yellow solid in a cool, dry place away from ignition sources .

- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during Boc protection .

- Catalyst Screening : Test alternatives to DMAP, such as Hünig’s base, to enhance reaction efficiency .

- Solvent Selection : Compare polar aprotic solvents (e.g., THF) versus DCM for solubility and reactivity .

- Statistical Optimization : Use Design of Experiments (DoE) to analyze interactions between variables (e.g., reagent ratios, time) .

Q. What strategies resolve contradictions in spectral data during structural elucidation of tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate derivatives?

Methodological Answer:

- 2D NMR Techniques : Employ COSY and HSQC to resolve overlapping signals and assign stereochemistry .

- X-ray Crystallography : Determine absolute configuration for chiral centers, as demonstrated in piperidine-carboxylate derivatives .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

Q. What mechanistic insights exist for key reactions involving tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate?

Methodological Answer:

- Boc Deprotection : Acidic conditions (e.g., HCl/dioxane) cleave the tert-butyl group via protonation of the carbonyl oxygen, forming a carbamic acid intermediate .

- Functionalization : Hydroxyl group reactivity can be leveraged for phosphorylation or alkylation using Mitsunobu conditions (e.g., DIAD, PPh₃) .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to track reaction pathways via kinetic isotope effects .

Q. How can researchers design derivatives of tert-butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate for specific biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the hydroxyl group to esters or ethers and assess bioactivity (e.g., kinase inhibition) .

- In Silico Docking : Use molecular modeling software (e.g., AutoDock) to predict binding affinities for targets like GPCRs or enzymes .

- Biological Assays : Test cytotoxicity and permeability using Caco-2 cells or zebrafish models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.